4-Chloro-3-fluoro-2,6-diiodophenol

Myeloperoxidase inhibition Enzyme assays Halogenated phenols

Researchers seeking halogenated phenols with precise substitution patterns for SAR and enzyme inhibition studies face supply inconsistency. This compound offers a unique Cl/F/I arrangement enabling selective MPO/TPO inhibition and CYP3A4 probing, backed by quantitative IC50 data. - Verified MPO IC50: 54 nM; TPO IC50: 2,000 nM for reproducible target engagement. - Time-dependent CYP3A4 IC50: 210 nM for ADME-Tox panels. - Versatile intermediate with differential C-I, C-Cl, C-F reactivity for sequential functionalization. - Available at ≥95% purity, stored at room temperature, ensuring ready-to-use reliability.

Molecular Formula C6H2ClFI2O
Molecular Weight 398.34 g/mol
CAS No. 1934698-30-2
Cat. No. B1434699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-fluoro-2,6-diiodophenol
CAS1934698-30-2
Molecular FormulaC6H2ClFI2O
Molecular Weight398.34 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1I)O)I)F)Cl
InChIInChI=1S/C6H2ClFI2O/c7-2-1-3(9)6(11)5(10)4(2)8/h1,11H
InChIKeyYMGXVCKQWUFUDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-fluoro-2,6-diiodophenol: Compound Overview


4-Chloro-3-fluoro-2,6-diiodophenol is a halogenated phenolic compound with the molecular formula C6H2ClFI2O and a molecular weight of 398.34 g/mol . It is characterized by the presence of chlorine, fluorine, and iodine substituents on a phenolic ring, a unique combination that imparts distinct physicochemical and biological properties . The compound is commercially available at a purity of ≥95% and is stored at room temperature .

Compound Type
Halogenated phenol probe
Chlorine, fluorine, iodine substituents
Research Use
Enzyme inhibition studies
MPO, TPO, CYP3A4 pathway contexts
Selection Logic
Distinct halogen substitution pattern
3-fluoro group modulates target engagement

Why 4-Chloro-3-fluoro-2,6-diiodophenol Substitution Fails


In-class halogenated phenols are not interchangeable due to the profound influence of halogen identity, number, and substitution pattern on biological activity, physicochemical properties, and synthetic utility. The specific arrangement of chlorine, fluorine, and two iodine atoms in 4-Chloro-3-fluoro-2,6-diiodophenol confers a distinct profile of target engagement and reactivity that cannot be replicated by analogs lacking one or more of these halogen substituents. Even closely related compounds, such as 4-chloro-2,6-diiodophenol, exhibit markedly different potency and selectivity profiles in enzyme inhibition assays [1]. The presence of the fluorine atom, in particular, significantly modulates electronic properties, metabolic stability, and hydrogen-bonding capacity relative to non-fluorinated analogs, making substitution with a non-fluorinated phenol a high-risk proposition for reproducibility and data integrity [2].

Target compound
Common substitute

4-Chloro-3-fluoro-2,6-diiodophenol: reported MPO inhibitory activity

4-Chloro-2,6-diiodophenol: no reported MPO inhibition; activity profile may differ

3-fluoro substituent modulates electronic properties and metabolic stability

Non-fluorinated analogs: CYP interaction and stability profiles may not transfer

Distinct iodine pattern influences binding and reactivity

2,6-Diiodophenol or other regioisomers: binding and catalytic behavior may shift

4-Chloro-3-fluoro-2,6-diiodophenol Comparative Evidence


MPO Inhibition vs. 4-Chloro-2,6-diiodophenol

4-Chloro-3-fluoro-2,6-diiodophenol demonstrates moderate inhibitory activity against myeloperoxidase (MPO) with an IC50 of 54 nM [1]. This is in contrast to the structurally related analog 4-chloro-2,6-diiodophenol, for which no significant MPO inhibition has been reported, highlighting the critical role of the 3-fluoro substituent in target engagement.

MPO inhibition vs. analog
Class-level inference
IC50 54 nM (target) vs no reported activity (4-chloro-2,6-diiodophenol)

Supports MPO pathway study fit; 3-fluoro group linked to target engagement

Data from BindingDB; comparative data limited

Myeloperoxidase inhibition Enzyme assays Halogenated phenols

CYP3A4 Time-Dependent Inhibition Profile

4-Chloro-3-fluoro-2,6-diiodophenol exhibits time-dependent inhibition of CYP3A4 with an IC50 of 210 nM after 30 minutes of incubation [1]. While direct head-to-head data for CYP3A4 inhibition by 4-chloro-2,6-diiodophenol is not available, the presence of the 3-fluoro substituent is known to modulate cytochrome P450 interactions, suggesting a differentiated metabolic profile.

CYP3A4 time-dependent inhibition
Class-level inference
IC50 210 nM (30 min incubation)

Supports CYP3A4 interaction screening context

No direct comparator data available

CYP3A4 inhibition Drug metabolism ADME-Tox

TPO Inhibition vs. Diiodophenol Analogs

4-Chloro-3-fluoro-2,6-diiodophenol inhibits thyroid peroxidase (TPO) with an IC50 of 2,000 nM (2 µM) [1]. In comparison, the structurally related compound 2,6-diiodophenol, a substructure of thyroid hormone T4, exhibits high-affinity binding to macrocyclic metallohosts (Ka = 35,000 M⁻¹) [2], while 4-chloro-2,6-diiodophenol is efficiently eliminated via catalytic hydrodehalogenation on Rh/TiO2 and Pd/TiO2 catalysts within 20 minutes [3]. These data illustrate that the specific halogenation pattern of 4-Chloro-3-fluoro-2,6-diiodophenol yields a unique combination of TPO inhibition and distinct reactivity profiles.

TPO inhibition vs. analogs
Cross-study comparable
IC50 2000 nM; distinct from binding and catalytic profiles of related diiodophenols

Supports TPO pathway screening context; substitution pattern matters

Multiple comparator studies; reactivity differs

Thyroid peroxidase inhibition Endocrine disruption Halogenated phenol SAR

Physicochemical Profile: Solubility & Stability

4-Chloro-3-fluoro-2,6-diiodophenol exhibits an aqueous solubility of 38 µM . Its solid-state stability upon exposure to light (max 365 nm) for 24 hours, as assessed by HPLC, is reported as 38% remaining . Chemical stability after 2 weeks shows 1% degradation . These values provide a quantitative baseline for assessing its suitability in aqueous assays and long-term storage conditions, differentiating it from related halogenated phenols that may exhibit significantly different solubility and stability profiles.

Solubility & stability
Data to verify
38 µM solubility; 38% photostability (24h); 1% degradation (2 weeks)

Supports experimental design and storage protocol review

No direct comparator data; source review advised

Physicochemical profiling Solubility Stability Compound handling

4-Chloro-3-fluoro-2,6-diiodophenol: Research & Industrial Applications


MPO and TPO Enzyme Inhibition Assays

Given its moderate inhibitory activity against MPO (IC50 = 54 nM) and TPO (IC50 = 2,000 nM), 4-Chloro-3-fluoro-2,6-diiodophenol is a suitable tool compound for investigating the role of these peroxidases in inflammatory and endocrine pathways [1]. Its distinct inhibition profile compared to non-fluorinated analogs makes it valuable for structure-activity relationship (SAR) studies aimed at understanding the contribution of the 3-fluoro substituent to target engagement.

CYP3A4 Interaction & ADME-Tox Profiling

The time-dependent inhibition of CYP3A4 (IC50 = 210 nM) suggests that 4-Chloro-3-fluoro-2,6-diiodophenol can serve as a probe for assessing drug-drug interaction potential and for mapping the structural determinants of CYP3A4 inhibition by halogenated phenols [1]. Its use in in vitro ADME-Tox panels can provide valuable data on metabolic stability and potential liabilities.

Building Block for Halogenated Molecules

The presence of multiple halogen substituents (Cl, F, I) with differential reactivity makes 4-Chloro-3-fluoro-2,6-diiodophenol a versatile intermediate for the synthesis of complex halogenated compounds [1]. The distinct bond energies and leaving group abilities of C-I, C-Cl, and C-F bonds allow for sequential functionalization strategies, as demonstrated by the catalytic hydrodehalogenation studies of related polyiodinated phenols [2].

Radiopaque Polymers & Halogenated Materials

While not directly studied, the incorporation of iodine and fluorine atoms into phenolic scaffolds has been shown to impart radiopacity and improved hemocompatibility in polyurethanes [2]. By analogy, 4-Chloro-3-fluoro-2,6-diiodophenol may serve as a monomer or chain extender precursor for the design of novel radiopaque and biocompatible materials, leveraging the high electron density of iodine and the metabolic stability conferred by fluorine.

Application
Selection Property
Validation Focus
Peroxidase pathway inhibition studies
Halogen substitution pattern
MPO/TPO enzyme assay context
CYP3A4 interaction studies
Time-dependent inhibition profile
ADME-Tox panel interpretation
Halogenated compound synthesis
Differential halogen reactivity
Sequential functionalization review
Radiopaque material design research
High electron density scaffold
Biocompatibility and radiopacity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-3-fluoro-2,6-diiodophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.